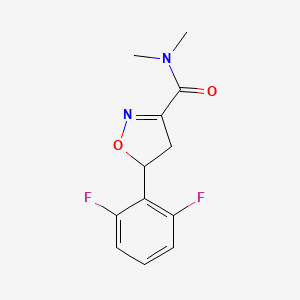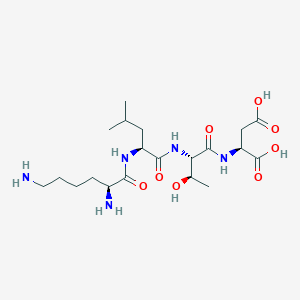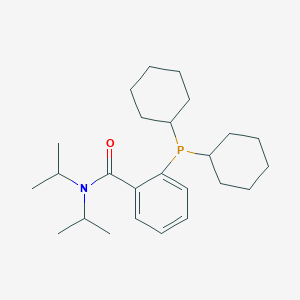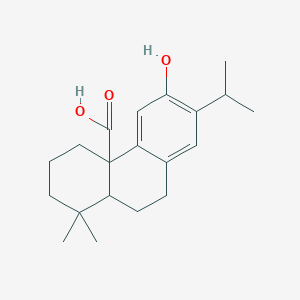
Erythrosine disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythrosine disodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, printing inks, biological stains, dental plaque disclosing agents, radiopaque mediums, sensitizers for orthochromatic photographic films, and visible light photoredox catalysts . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a maximum absorbance at 530 nm in an aqueous solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erythrosine disodium is synthesized by iodinating fluorescein with sodium hydroxide solution to prepare fluorescein disodium salt. This is followed by adding four equivalents of iodine to it for an iodination reaction . The operation of this synthetic route is relatively simple and is the basis for the current industrial preparation of tetraiodofluorescein .
Industrial Production Methods: The industrial production of this compound involves dissolving fluorescein in sodium hydroxide solution to form the disodium salt, followed by iodination with iodine. The reaction is carried out under controlled conditions to ensure the complete iodination of fluorescein .
Análisis De Reacciones Químicas
Types of Reactions: Erythrosine disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also subject to photodegradation when exposed to light .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one or more iodine atoms with other substituents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted fluorescein compounds .
Aplicaciones Científicas De Investigación
Erythrosine disodium has a wide range of scientific research applications:
Chemistry: It is used as a visible light photoredox catalyst in various chemical reactions.
Biology: this compound serves as a biological stain and a dental plaque disclosing agent.
Medicine: It is used in photodynamic therapy as a photosensitizer for the photodynamic killing of bacteria.
Industry: The compound is used in the production of printing inks and as a colorant in food products.
Mecanismo De Acción
Erythrosine disodium exerts its effects through its ability to absorb visible light and generate reactive oxygen species. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to oxygen molecules to produce singlet oxygen. This reactive oxygen species can then react with cellular constituents, leading to cell death . The molecular targets and pathways involved include the cellular membranes and DNA of the target organisms .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C20H8I4Na2O5 |
|---|---|
Peso molecular |
881.9 g/mol |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |
Clave InChI |
DVUWFIWQOSNKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)






![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)

